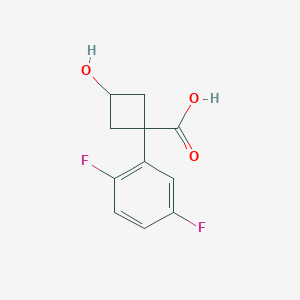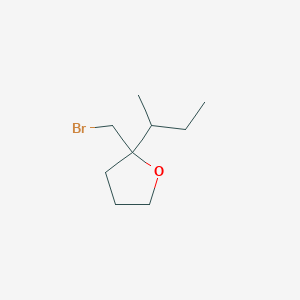
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is a chemical compound with the molecular formula C₇H₈ClNOS and a molecular weight of 189.66 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an amino group at the 1-position of the propan-2-one chain. It is primarily used in research and development within the pharmaceutical and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino ketone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one
- 1-Amino-3-(5-bromothiophen-3-yl)propan-2-one
- 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one
Uniqueness
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the thiophene ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H8ClNOS |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
1-amino-3-(5-chlorothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2 |
Clave InChI |
JSMPBNMIJHYFJU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CC(=O)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)




![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)


![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)




